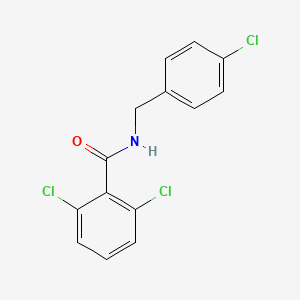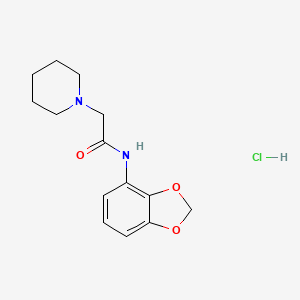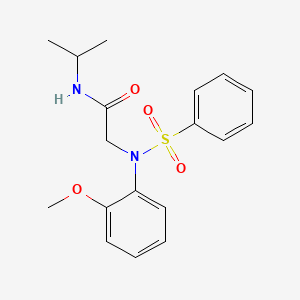![molecular formula C19H21NO2 B4944681 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone](/img/structure/B4944681.png)
1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone is a chemical compound that belongs to the class of synthetic cathinones. It is commonly known as 4-CRPC or 4-MeO-α-PVP. This compound has gained significant attention in the scientific community due to its potential applications in research.
Applications De Recherche Scientifique
1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone has been used in various scientific research studies. It has been found to be a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). This compound has also been shown to have an affinity for the serotonin transporter (SERT). Therefore, it has potential applications in the treatment of various neurological disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the extracellular concentration of these neurotransmitters, resulting in an increase in their activity at the synapses. This increased activity of neurotransmitters is responsible for the observed effects of this compound on the central nervous system.
Biochemical and Physiological Effects:
This compound has been found to produce various biochemical and physiological effects. It has been shown to increase locomotor activity, induce hyperthermia, and increase heart rate and blood pressure. It has also been found to produce rewarding effects, which may lead to addiction and abuse.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone in lab experiments include its potent inhibition of DAT, NET, and SERT, which makes it a useful tool for studying the role of these transporters in various neurological disorders. However, the limitations of using this compound in lab experiments include its potential for addiction and abuse, which may limit its use in human studies.
Orientations Futures
There are various future directions for research on 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as depression, anxiety, and ADHD. Another direction is to study its potential for abuse and addiction and to develop strategies to mitigate these effects. Additionally, further research is needed to understand the long-term effects of this compound on the central nervous system and its potential for toxicity.
Méthodes De Synthèse
The synthesis of 1-cyclopropyl-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone involves the reaction of 4-methoxyphenylacetonitrile with cyclopropylmagnesium bromide, followed by the reaction with 3-phenyl-2-nitropropene. The final product is obtained by reduction of the nitro group with zinc and ammonium chloride.
Propriétés
IUPAC Name |
1-cyclopropyl-3-(4-methoxyanilino)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-17-11-9-16(10-12-17)20-18(13-19(21)15-7-8-15)14-5-3-2-4-6-14/h2-6,9-12,15,18,20H,7-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEXUOSENALHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(CC(=O)C2CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
![2-[(5-nitro-1-oxidospiro[benzimidazole-2,1'-cyclohexan]-4-yl)amino]ethanol](/img/structure/B4944623.png)
![N-methyl-4-[(propylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4944629.png)
![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)
![N-[4-(aminosulfonyl)benzyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4944638.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}acetamide](/img/structure/B4944650.png)
![ethyl {4-[5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B4944656.png)

![3-(1,5-dimethyl-4-hexen-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B4944668.png)


![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B4944693.png)
![N-(3-fluoro-2-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4944698.png)
